molecular formula C17H11N5O B255693 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No. B255693
M. Wt: 301.3 g/mol
InChI Key: FGSGJLCDBXHHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a compound that belongs to the class of pyrrolo[2,3-b]quinoxaline derivatives. This compound has gained significant attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation. These effects make it a potential candidate for the treatment of various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile. One potential direction is the development of novel therapeutic agents based on this compound. Another potential direction is the study of the mechanism of action of this compound, which could lead to the discovery of new targets for cancer therapy. Additionally, the study of the biochemical and physiological effects of this compound could lead to the development of new treatments for diseases such as cancer and inflammation. Finally, the optimization of the synthesis method for this compound could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves the reaction of 2-amino-3-cyanopyrrolo[2,3-b]quinoxaline and 4-hydroxybenzaldehyde in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity. The synthesis method has been optimized and is reproducible, making it suitable for large-scale production.

Scientific Research Applications

2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of novel therapeutic agents.

properties

Product Name

2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Molecular Formula

C17H11N5O

Molecular Weight

301.3 g/mol

IUPAC Name

2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C17H11N5O/c18-9-12-15-17(21-14-4-2-1-3-13(14)20-15)22(16(12)19)10-5-7-11(23)8-6-10/h1-8,23H,19H2

InChI Key

FGSGJLCDBXHHTF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)O)N)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)O)N)C#N

solubility

1.2 [ug/mL]

Origin of Product

United States

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